molecular formula C7H4N2S5 B12702927 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione CAS No. 64247-57-0

2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione

Katalognummer: B12702927
CAS-Nummer: 64247-57-0
Molekulargewicht: 276.5 g/mol
InChI-Schlüssel: JMKPVLONWRCQJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and thiourea. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct formation of the thiazine ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action for 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other heterocyclic thiazines or pyridine derivatives. Examples could be:

  • 2H-Pyrido(3,2-d)(1,3)thiazine
  • 2H-Pyrido(2,3-d)(1,3)thiazine

Uniqueness

2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is unique due to its specific ring structure and the presence of multiple sulfur atoms, which can impart distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

64247-57-0

Molekularformel

C7H4N2S5

Molekulargewicht

276.5 g/mol

IUPAC-Name

1,8-dihydropyrido[4,3-d][1,3]thiazine-2,4,5,7-tetrathione

InChI

InChI=1S/C7H4N2S5/c10-3-1-2-4(5(11)9-3)6(12)14-7(13)8-2/h1H2,(H,8,13)(H,9,10,11)

InChI-Schlüssel

JMKPVLONWRCQJT-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=S)NC1=S)C(=S)SC(=S)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.